molecular formula C7H11N3 B12843303 6-(1-Aminoethyl)pyridin-2-amine

6-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B12843303
M. Wt: 137.18 g/mol
InChI Key: QLXUFEACGXTPSC-UHFFFAOYSA-N
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Description

6-(1-Aminoethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminoethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminoethyl)pyridin-2-amine typically involves the reduction of 2-(cyanomethyl)pyridine using sodium borohydride in the presence of aluminum chloride. The reaction is carried out in an ether solvent at room temperature for several hours. The resulting product is then extracted using hot isopropyl ether and purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminoethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced further to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine and chlorine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds .

Scientific Research Applications

6-(1-Aminoethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit calcium sensitization, affecting smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)pyridine: A similar compound with an aminoethyl group attached to the pyridine ring.

    2-Pyridylethylamine: Another related compound with similar structural features.

Uniqueness

6-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-(1-aminoethyl)pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10)

InChI Key

QLXUFEACGXTPSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)N)N

Origin of Product

United States

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